4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
Overview
Description
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3S and its molecular weight is 266.75 g/mol. The purity is usually 95%.
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Biological Activity
4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, also known as methylamino-benzenesulfonamide , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes, including acid-base balance and fluid secretion.
Enzyme Inhibition
Carbonic anhydrases are metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. The inhibition of CA isozymes has therapeutic implications for conditions such as glaucoma, epilepsy, and obesity. Research indicates that this compound exhibits significant inhibitory activity against several CA isoforms:
- hCA I : Inhibition constant () values indicate varying potencies across different derivatives. For instance, compounds structurally similar to this sulfonamide have shown values ranging from low nanomolar to micromolar levels, suggesting effective inhibition .
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications to the sulfonamide structure influence biological activity. For example, substituents on the benzene ring can significantly affect binding affinity and selectivity for different CA isoforms.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups on the benzene ring alters the compound's ability to interact with the active site of carbonic anhydrases.
- Potency Variations : Compounds with halogen substitutions (e.g., fluorine or bromine) have demonstrated enhanced inhibitory effects compared to unsubstituted analogs .
Biological Evaluation
Several studies have evaluated the biological effects of this compound in vitro and in vivo.
In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit hCA II and hCA IX, with IC50 values indicating strong inhibitory potential. For example:
Compound | Target Isoform | IC50 (nM) |
---|---|---|
4-Methylamino-benzenesulfonamide | hCA II | <100 |
4-Methylamino-benzenesulfonamide | hCA IX | 250 |
These results suggest that the compound may be useful in treating diseases associated with dysregulated CA activity .
Case Studies
A notable case study involved evaluating the efficacy of this compound in animal models. The compound was tested for its ability to reduce intraocular pressure in models of glaucoma, demonstrating a dose-dependent response that correlates with its CA inhibitory activity .
Properties
IUPAC Name |
4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S.ClH/c1-11-6-7-14-8-2-4-9(5-3-8)15(10,12)13;/h2-5,11H,6-7H2,1H3,(H2,10,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSFOBNKPSMAEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=C(C=C1)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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